molecular formula C9H16O3 B2506886 2-(4,4-Dimethyloxolan-2-yl)propanoic acid CAS No. 2248336-61-8

2-(4,4-Dimethyloxolan-2-yl)propanoic acid

Cat. No. B2506886
CAS RN: 2248336-61-8
M. Wt: 172.224
InChI Key: YYEMQWNMZCAZCI-UHFFFAOYSA-N
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Description

2-(4,4-Dimethyloxolan-2-yl)propanoic acid, commonly known as DOPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DOPA is a derivative of the amino acid tyrosine and is an important intermediate in the biosynthesis of catecholamines, which are neurotransmitters that play a crucial role in the regulation of various physiological processes in the body.

Mechanism of Action

DOPA exerts its effects through various mechanisms, including the regulation of dopamine levels in the brain and the modulation of cell adhesion and migration. DOPA is known to increase the levels of dopamine in the brain by serving as a precursor to dopamine synthesis. DOPA is also known to modulate cell adhesion and migration by promoting the formation of strong adhesive bonds between cells and extracellular matrix proteins.
Biochemical and Physiological Effects:
DOPA has been shown to have various biochemical and physiological effects, including the regulation of dopamine levels in the brain, the modulation of cell adhesion and migration, and the promotion of wound healing. DOPA has also been shown to have antioxidant properties, which makes it a promising candidate for the development of antioxidant therapies.

Advantages and Limitations for Lab Experiments

DOPA has several advantages for lab experiments, including its strong adhesive properties, which make it a useful tool for the development of adhesives and coatings. However, DOPA also has limitations, including its potential toxicity and instability in aqueous solutions.

Future Directions

There are several future directions for the study of DOPA, including the development of new synthetic methods for DOPA, the investigation of its potential applications in the treatment of various diseases, and the development of new biomaterials with adhesive properties. Additionally, further studies are needed to understand the mechanisms underlying the biochemical and physiological effects of DOPA and to determine its potential toxicity and safety for human use.

Synthesis Methods

DOPA can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of tyrosine with an alkylating agent to produce DOPA. Enzymatic synthesis, on the other hand, involves the use of enzymes such as tyrosinase or tyrosine hydroxylase to catalyze the conversion of tyrosine to DOPA.

Scientific Research Applications

DOPA has been extensively studied for its potential applications in various fields, including medicine, biotechnology, and materials science. In medicine, DOPA has been investigated for its potential use in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain. DOPA has also been studied for its potential use in the treatment of melanoma, a type of skin cancer.
In biotechnology, DOPA has been investigated for its potential use in the development of biomaterials with adhesive properties. DOPA is known to have strong adhesive properties, which makes it a promising candidate for the development of adhesives and coatings for various applications.

properties

IUPAC Name

2-(4,4-dimethyloxolan-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-6(8(10)11)7-4-9(2,3)5-12-7/h6-7H,4-5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEMQWNMZCAZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC(CO1)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,4-Dimethyloxolan-2-yl)propanoic acid

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